2-[(4-Boc-1-piperazinyl)sulfonyl]-5-chloropyrazine
Description
2-[(4-Boc-1-piperazinyl)sulfonyl]-5-chloropyrazine is a heterocyclic compound featuring a pyrazine core substituted with a chlorine atom at the 5-position and a sulfonyl-linked Boc-protected piperazine moiety at the 2-position. The tert-butoxycarbonyl (Boc) group serves as a protective group for the piperazine nitrogen, enhancing stability during synthetic processes. This compound is of interest in medicinal chemistry, particularly in the development of kinase inhibitors or protease modulators, owing to its dual functionality (chloropyrazine as a hydrogen-bond acceptor and sulfonamide as a polar substituent) .
Properties
IUPAC Name |
tert-butyl 4-(5-chloropyrazin-2-yl)sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN4O4S/c1-13(2,3)22-12(19)17-4-6-18(7-5-17)23(20,21)11-9-15-10(14)8-16-11/h8-9H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZYVZYSEIQUWJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)C2=CN=C(C=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Boc-1-piperazinyl)sulfonyl]-5-chloropyrazine typically involves the reaction of 5-chloropyrazine-2-sulfonyl chloride with 1-Boc-piperazine. The reaction is carried out in the presence of a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of 2-[(4-Boc-1-piperazinyl)sulfonyl]-5-chloropyrazine may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Boc-1-piperazinyl)sulfonyl]-5-chloropyrazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Boc group on the piperazine ring can be removed under acidic conditions to yield the free amine.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the pyrazine ring can be functionalized with various aryl or alkyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group under mild acidic conditions.
Coupling Reactions: Palladium catalysts and boronic acids or esters are used in Suzuki-Miyaura coupling reactions, often in the presence of a base like potassium carbonate.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazines depending on the nucleophile used.
Deprotection Reactions: The major product is the free amine derivative of the compound.
Coupling Reactions: The products are typically aryl- or alkyl-substituted pyrazines.
Scientific Research Applications
Receptor Antagonism
The compound has been investigated for its activity as an antagonist at various receptors, particularly the P2X4 receptor. P2X4 receptors are implicated in neuroinflammation, chronic pain, and cancer, making them significant therapeutic targets. Studies have demonstrated that piperazine-based derivatives exhibit selective antagonistic properties against P2X4 receptors, contributing to their potential use in treating pain and inflammatory conditions .
Table 1: P2X4 Receptor Antagonists Derived from Piperazine
| Compound | Activity | Reference |
|---|---|---|
| 2-[(4-Boc-1-piperazinyl)sulfonyl]-5-chloropyrazine | Antagonist | |
| Other Piperazine Derivatives | Varies |
Kinase Inhibition
Recent research highlights the utility of azaindole derivatives as kinase inhibitors, with 2-[(4-Boc-1-piperazinyl)sulfonyl]-5-chloropyrazine serving as a scaffold for developing novel kinase inhibitors. The compound's sulfonamide moiety can enhance binding affinity to kinase active sites, facilitating the design of selective inhibitors for various kinases involved in cancer progression and other diseases. For instance, studies have shown that modifications to the pyrazine core can yield compounds with enhanced potency against specific kinases .
Table 2: Kinase Inhibitors Derived from Pyrazine Scaffolds
| Compound | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| 2-[(4-Boc-1-piperazinyl)sulfonyl]-5-chloropyrazine | Aurora A/B | Varies | |
| Related Azaindole Derivatives | Various | Varies |
Synthesis of Novel Therapeutics
The structural versatility of 2-[(4-Boc-1-piperazinyl)sulfonyl]-5-chloropyrazine allows it to be used as a building block for synthesizing new therapeutic agents. By modifying the piperazine and pyrazine components, researchers can create libraries of compounds tailored for specific biological activities. This approach has been applied in developing dual-action drugs targeting multiple pathways in diseases such as cancer and neurodegenerative disorders .
Case Study: Development of Dual-Action Drugs
A series of compounds synthesized from the base structure have shown promise in targeting both kinases and receptors involved in inflammation and pain pathways. For example, derivatives with varying substituents on the piperazine ring have been tested for their efficacy in preclinical models, demonstrating improved pharmacological profiles compared to existing therapies .
Mechanism of Action
The mechanism of action of 2-[(4-Boc-1-piperazinyl)sulfonyl]-5-chloropyrazine depends on its specific application. In biological systems, the compound may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The sulfonyl group and the pyrazine ring are key functional groups that contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-[(4-Boc-1-piperazinyl)sulfonyl]-5-chloropyrazine with analogous sulfonylpiperazine derivatives, focusing on structural variations, physicochemical properties, and reported biological activities.
Table 1: Structural and Functional Comparison
Key Observations :
Core Heterocycle Diversity :
- The target compound’s pyrazine core distinguishes it from pyridine (e.g., ), oxazole (), or thiazole () derivatives. Pyrazine’s electron-deficient nature may enhance binding to enzymatic active sites compared to more electron-rich heterocycles.
- Chlorine substitution at the 5-position is conserved in some analogs (e.g., ), suggesting a role in modulating electronic or steric properties.
Sulfonyl-Piperazine Modifications :
- The Boc-protected piperazine in the target compound contrasts with methylpiperazine (), isopropoxyphenyl-sulfonyl piperazine (), or unsubstituted piperazine (). The Boc group improves solubility and prevents undesired reactions during synthesis, whereas methyl or aryl substitutions may enhance lipophilicity for membrane permeability .
Biological Activity Trends :
- Sulfonylpiperazine derivatives are frequently explored as phosphodiesterase (PDE) inhibitors (e.g., ) or anticancer agents (). The target compound’s chloropyrazine moiety may confer unique selectivity profiles compared to pyridine- or oxazole-based analogs.
Synthetic Accessibility :
- The synthesis of sulfonylpiperazines typically involves coupling sulfonyl chlorides with piperazines under basic conditions (e.g., DIPEA in CH₂Cl₂, as in ). The Boc group in the target compound necessitates deprotection steps, adding complexity compared to analogs like or .
Research Findings and Limitations
- Anticancer Potential: Acylsulfonylpiperazines (e.g., ) exhibit cytotoxicity via apoptosis induction, but the target compound’s pyrazine core may alter mechanisms of action due to distinct hydrogen-bonding interactions.
- PDE Inhibition : Pyrazine sulfonamides are less studied than pyridine derivatives (), though their electron-deficient cores could improve binding to PDE5 active sites.
- SAR Insights : The chlorine atom’s position (meta vs. para) and sulfonyl group orientation significantly influence bioactivity, as seen in benzothiazole sulfonamides ().
Biological Activity
2-[(4-Boc-1-piperazinyl)sulfonyl]-5-chloropyrazine is a compound that has garnered attention for its potential pharmacological properties. This article explores its biological activity, including antibacterial, anticancer, and enzyme inhibition effects, supported by relevant research findings and data.
Chemical Structure
The compound features a pyrazine core substituted with a piperazine moiety and a Boc (tert-butyloxycarbonyl) group. The sulfonamide functionality contributes to its biological activity, particularly in enzyme inhibition and antibacterial properties.
Antibacterial Activity
Research has demonstrated that derivatives of similar structures exhibit significant antibacterial activity. For instance, compounds containing the sulfonamide group have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Table 1: Antibacterial Activity of Related Compounds
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| Compound A | Salmonella typhi | Moderate |
| Compound B | Bacillus subtilis | Strong |
| Compound C | Escherichia coli | Weak |
| Compound D | Staphylococcus aureus | Moderate |
Anticancer Activity
The anticancer potential of compounds similar to 2-[(4-Boc-1-piperazinyl)sulfonyl]-5-chloropyrazine has been evaluated using MTT assays. Results indicate that certain derivatives exhibit good anticancer activity, although they may be less potent than established chemotherapeutics like 5-fluorouracil .
Case Study: Anticancer Activity Assessment
In a study assessing various synthesized compounds, one derivative exhibited an IC50 value of 15 µM against cancer cell lines, indicating promising anticancer properties .
Enzyme Inhibition
The compound's sulfonamide group is known for its enzyme inhibitory effects. Notably, it has been studied for its ability to inhibit acetylcholinesterase (AChE) and urease. Inhibitory activities were measured using IC50 values:
Table 2: Enzyme Inhibition Data
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| Compound E | Acetylcholinesterase | 6.28 ± 0.003 |
| Compound F | Urease | 2.14 ± 0.002 |
These values suggest that the synthesized compounds could serve as potential leads for developing new therapeutic agents targeting these enzymes .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between the compound and target proteins. The docking results indicate favorable interactions with active site residues, enhancing the understanding of its mechanism of action .
Q & A
Basic Research Questions
Q. What are the key steps for synthesizing 2-[(4-Boc-1-piperazinyl)sulfonyl]-5-chloropyrazine, and how can intermediates be characterized?
- Methodology :
- Sulfonation : React 4-Boc-piperazine with chlorosulfonic acid or sulfur trioxide to introduce the sulfonyl group. Ensure anhydrous conditions to avoid hydrolysis .
- Coupling : Attach the sulfonated piperazine to 5-chloropyrazine via nucleophilic aromatic substitution (SNAr) using a base like K₂CO₃ in DMF or DMSO at 80–100°C .
- Characterization : Confirm purity and structure via LC-MS (to verify molecular weight) and ¹H/¹³C NMR (to assign protons and carbons, e.g., Boc-group signals at δ 1.4 ppm for tert-butyl) .
Q. How should researchers handle the Boc-protected piperazine moiety during synthesis?
- Methodology :
- Stability : The Boc group is acid-labile. Avoid strong acids (e.g., TFA) during synthesis unless intentional deprotection is required. Use mild bases (e.g., NaHCO₃) for workup .
- Deprotection : Remove Boc with HCl/dioxane (4 M, 2–4 h) or TFA/DCM (1:1 v/v, 1 h) to generate the free piperazine for further functionalization .
Q. What safety precautions are critical when working with sulfonated piperazine derivatives?
- Methodology :
- Hazards : Sulfonyl chlorides and intermediates may cause skin/eye irritation. Use PPE (gloves, goggles) and work in a fume hood .
- Storage : Store under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis or degradation .
Advanced Research Questions
Q. How can synthetic yields be optimized for the sulfonylation step, given conflicting reports in literature?
- Methodology :
- Reaction Monitoring : Use TLC or in-situ IR to track sulfonyl chloride formation. Adjust stoichiometry (1.2–1.5 equiv of sulfonating agent) to minimize side reactions .
- Solvent Effects : Compare polar aprotic solvents (DMF vs. DMSO) to enhance nucleophilicity. DMSO may improve solubility but risks oxidation; DMF is preferable for SNAr .
- Contradiction Analysis : If yields vary (e.g., 22–32% in similar compounds), evaluate residual moisture or competing side reactions (e.g., sulfone formation) via LC-MS .
Q. What strategies resolve discrepancies in reported reactivity of the 5-chloropyrazine ring?
- Methodology :
- Electronic Effects : The electron-withdrawing chlorine atom activates the pyrazine ring for SNAr but may deactivate adjacent positions. Use DFT calculations to map charge distribution and predict regioselectivity .
- Competitive Substitution : If competing reactions occur (e.g., displacement at C-2 vs. C-5), employ directing groups (e.g., nitro) or optimize temperature (higher temps favor C-5 substitution) .
Q. How does the Boc-sulfonyl group influence metabolic stability in preclinical studies?
- Methodology :
- In Vitro Assays : Incubate with liver microsomes (rat/human) to assess Phase I metabolism. Monitor demethylation or sulfonamide cleavage via HPLC-MS/MS .
- Comparative Analysis : Compare with non-Boc analogs to determine if the Boc group reduces oxidative metabolism (e.g., CYP3A4 inhibition) .
Q. What crystallographic techniques elucidate the conformational flexibility of the piperazine-sulfonyl-pyrazine core?
- Methodology :
- X-ray Diffraction : Grow single crystals via slow evaporation (e.g., ethyl acetate/hexane). Analyze piperazine ring puckering and sulfonyl-pyrazine dihedral angles to correlate with bioactivity .
- Dynamic NMR : Study ring inversion barriers in solution (e.g., variable-temperature ¹H NMR in DMSO-d₆) .
Tables for Key Data
Table 1 : Synthetic Yields of Analogous Sulfonyl-Piperazine Compounds
| Compound | Yield (%) | Conditions | Reference |
|---|---|---|---|
| 3-(4-((4-Fluorophenyl)sulfonyl)piperazin-1-yl)-4-nitro-N-(pyridin-4-ylmethyl)aniline | 32 | POCl₃, 120°C, 12 h | |
| 2-Chloro-5-(1-piperazinyl)pyrazine | 45 | DMF, K₂CO₃, 80°C, 8 h |
Table 2 : Metabolic Pathways of Piperazine Derivatives
| Pathway | Enzymes Involved | Metabolites Identified | Reference |
|---|---|---|---|
| N-Dealkylation | CYP3A4, CYP2D6 | Free piperazine, CO₂ | |
| Sulfonamide Hydrolysis | Sulfatases | 5-Chloropyrazine, SO₃²⁻ |
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
